[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple unsaturated fatty acid chains and a phosphate group. It is often studied for its potential roles in biological systems and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including esterification and phosphorylation reactions. The process begins with the esterification of docosahexaenoic acid (DHA) and stearic acid with glycerol. This is followed by the phosphorylation of the resulting diester with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the phosphate group, converting it to different phosphorous-containing species.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction may yield phosphorous-containing derivatives.
Scientific Research Applications
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.
Biology: The compound is investigated for its role in cellular membranes and signaling pathways.
Medicine: Research explores its potential therapeutic effects, particularly in anti-inflammatory and neuroprotective applications.
Industry: It is utilized in the formulation of specialized lipids and surfactants for various industrial processes
Mechanism of Action
The mechanism of action of [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also interact with specific enzymes, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another phospholipid with distinct biological roles.
Phosphatidylserine: Known for its involvement in cell signaling and apoptosis.
Uniqueness
The uniqueness of [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate lies in its specific combination of fatty acid chains and the presence of a trimethylazaniumyl group, which imparts unique physicochemical properties and biological activities .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
128134-51-0 |
---|---|
Molecular Formula |
C48H84NO8P |
Molecular Weight |
834.2 g/mol |
IUPAC Name |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35- |
InChI Key |
FAUYAENFVCNTAL-UFTZFNJNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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